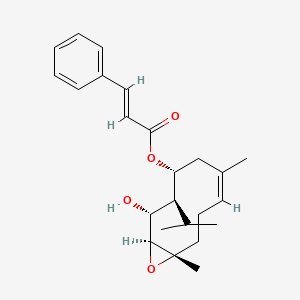
Cinnamoylechinadiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamoylechinadiol is a natural product found in Echinacea purpurea with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
Cinnamic acid derivatives, including cinnamoylechinadiol, have garnered attention in medicinal research as potential anticancer agents. The chemical structure of these compounds allows for various modifications, enhancing their utility in anticancer research. Studies highlight the synthesis and biological evaluation of cinnamoyl acids and derivatives in this field, indicating their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Anti-Adipogenic Activity
Research on methyl cinnamate, closely related to cinnamoylechinadiol, reveals its role in inhibiting adipocyte differentiation. This compound influences adipogenic transcription factor expression and stimulates pathways like CaMKK2-AMPK, suggesting a potential role in managing obesity and related metabolic disorders (Chen et al., 2012).
Pharmacological Properties
The genus Cinnamomum, which includes compounds like cinnamoylechinadiol, has been used in traditional medicine systems. Its bioactive compounds exhibit antimicrobial, antidiabetic, antioxidant, anti-inflammatory, and neuroprotective effects. The pharmacological significance of Cinnamomum is supported by clinical studies and toxicological data, suggesting its potential in developing new drugs (Sharifi‐Rad et al., 2021).
Immunomodulatory Effects
Cinnamomum verum extracts, which might include cinnamoylechinadiol, show immunomodulatory and therapeutic roles in experimental models of arthritis. These extracts have been observed to reduce inflammation and pain in traditional Pakistani medicine, suggesting a role in managing arthritic conditions (Qadir et al., 2018).
Antibacterial Activity
Cinnamomum species, including constituents like cinnamoylechinadiol, have demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating wound infections (Buru et al., 2014).
Cardiovascular Health
Cinnamic acid and derivatives, closely related to cinnamoylechinadiol, have shown protective effects against myocardial ischemia in rat models, suggesting their potential in treating ischemic heart disease. Their cardioprotective effects are attributed to anti-oxidative and anti-inflammatory properties (Song et al., 2013).
Propiedades
Número CAS |
102273-85-8 |
|---|---|
Nombre del producto |
Cinnamoylechinadiol |
Fórmula molecular |
C24H32O4 |
Peso molecular |
384.516 |
Nombre IUPAC |
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9-/t19-,21-,22-,23+,24+/m1/s1 |
Clave InChI |
JBAYXBWJNDAHDZ-OOADYMPDSA-N |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



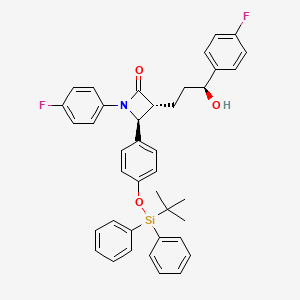
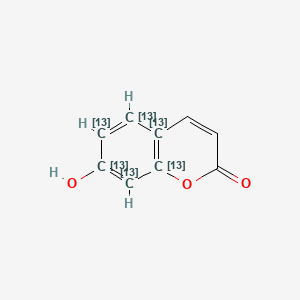
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
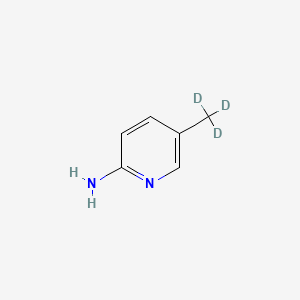

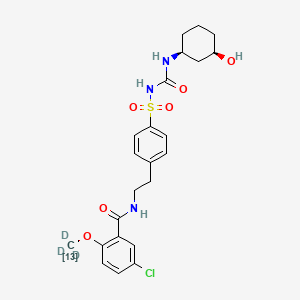
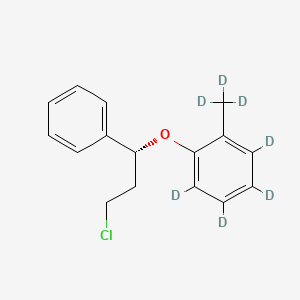
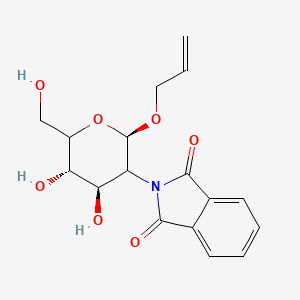
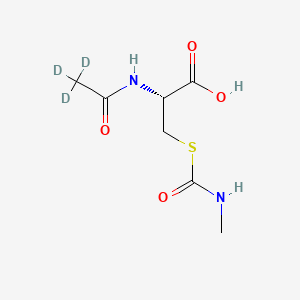
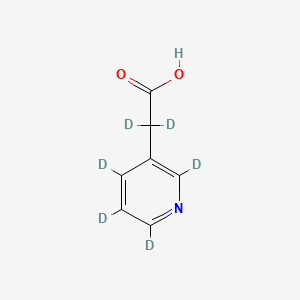
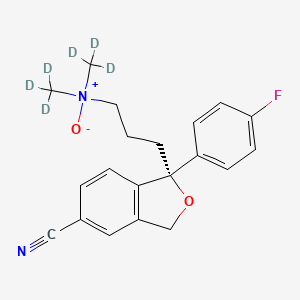
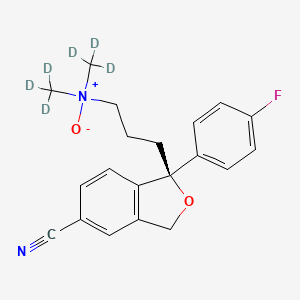
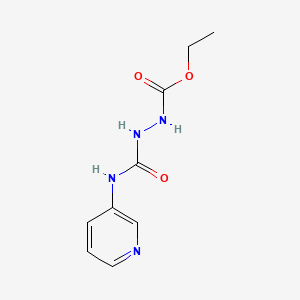
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)